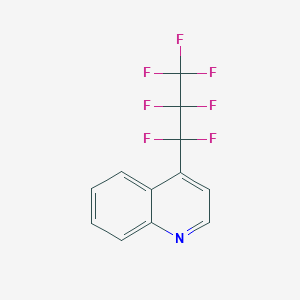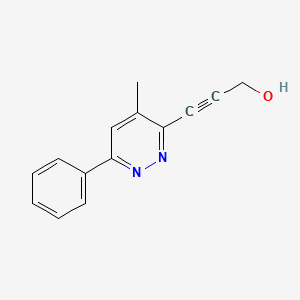![molecular formula C10H10F2OS B12562701 Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- CAS No. 192862-21-8](/img/structure/B12562701.png)
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluoro(methylthio)methyl group and a phenyl group attached to the oxirane ring. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- typically involves the reaction of a suitable precursor with difluoromethylthiolating agents. One common method is the reaction of 2-phenyl-2-(methylthio)acetaldehyde with difluoromethylthiolating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired oxirane compound.
Industrial Production Methods
Industrial production of Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often catalyzed by acids or bases.
Substitution Reactions: The difluoro(methylthio)methyl group can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., potassium carbonate)
Solvents: Dichloromethane, ethanol
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the ring-opening reaction can yield various β-hydroxy or β-thioether compounds.
Substituted Products: Substitution reactions can lead to the formation of compounds with different functional groups replacing the difluoro(methylthio)methyl group.
Applications De Recherche Scientifique
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, reacting with nucleophiles to form stable products. The difluoro(methylthio)methyl group also contributes to the compound’s reactivity and can undergo various transformations under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, methyl-, (S)-: A simpler oxirane compound with a methyl group.
Oxirane, 2-methyl-2-(1-methylethyl)-: An oxirane with a more complex alkyl substituent.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: An oxirane with a methoxyphenoxy group.
Uniqueness
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- is unique due to the presence of the difluoro(methylthio)methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
192862-21-8 |
|---|---|
Formule moléculaire |
C10H10F2OS |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
2-[difluoro(methylsulfanyl)methyl]-2-phenyloxirane |
InChI |
InChI=1S/C10H10F2OS/c1-14-10(11,12)9(7-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
DCOKVSBMZDOWOQ-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1(CO1)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


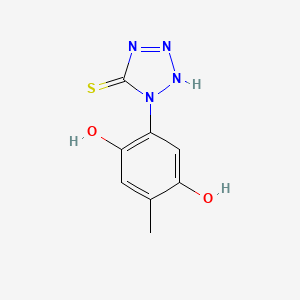


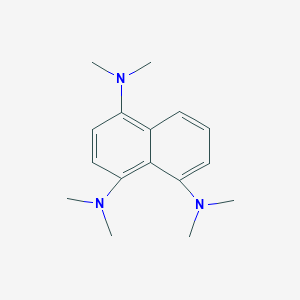
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
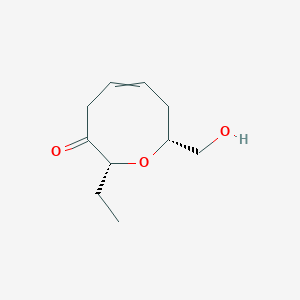
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

